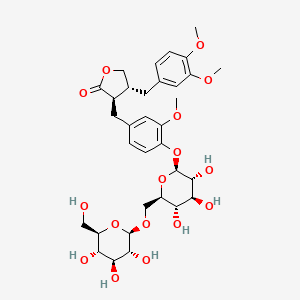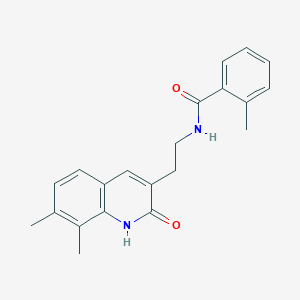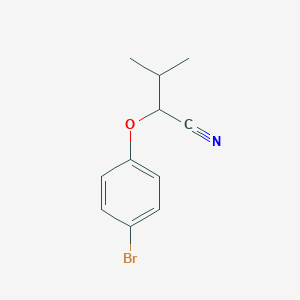
2-(4-Bromophenoxy)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-3-methylbutanenitrile, also known as BPN, is a chemical compound that has been widely used in scientific research. It belongs to the family of nitrile compounds and is commonly used as a building block in the synthesis of various organic molecules.
Aplicaciones Científicas De Investigación
Environmental and Analytical Applications
- Environmental Concentrations and Toxicology of Bromophenols : Studies on bromophenols, like 2,4,6-Tribromophenol, highlight their occurrence as intermediates in the synthesis of brominated flame retardants and their environmental ubiquity due to various sources. These compounds are of interest due to their persistence in the environment and potential toxic effects, suggesting an area of research application for related compounds in understanding environmental impact and degradation processes (Koch & Sures, 2018).
Catalysis and Organic Synthesis
- Selective Organic Synthesis : The use of metal cation-exchanged clays in organic synthesis, including the rearrangement and alkylation reactions, provides a context where derivatives of bromophenols and nitriles could be explored for catalytic processes or as intermediates in the synthesis of complex organic molecules (Tateiwa & Uemura, 1997).
Fluorescence and Sensing Applications
- Fluorescent Chemosensors : Research on derivatives of phenols like 4-Methyl-2,6-diformylphenol for the development of chemosensors highlights the potential of bromophenols and their nitrile derivatives in creating sensitive and selective sensors for metal ions and other analytes, indicating a promising research direction in the design of new fluorescent probes (Roy, 2021).
Brominated Flame Retardants
- Novel Brominated Flame Retardants : The review on the occurrence, risks, and environmental persistence of novel brominated flame retardants, including the analysis of their presence in indoor air, dust, and consumer goods, suggests a relevant field of application for studying the environmental behavior, degradation, and toxicity of related bromophenols and nitriles (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)11(7-13)14-10-5-3-9(12)4-6-10/h3-6,8,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLUSJLJKCILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)OC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-3-methylbutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

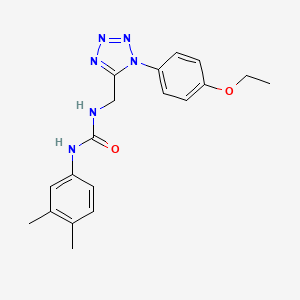
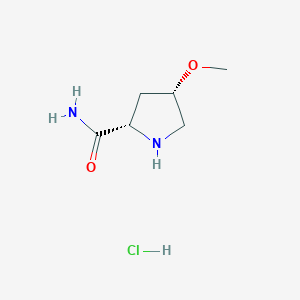
![N-(2-chlorobenzyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2611833.png)
![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)

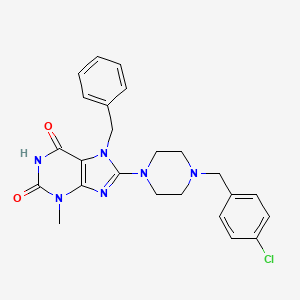
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)
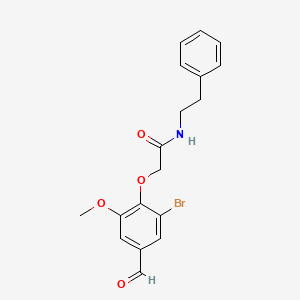
![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)
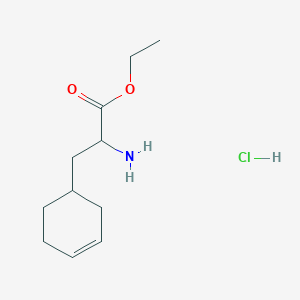
![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)
